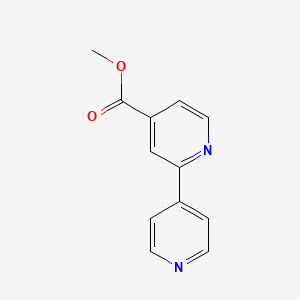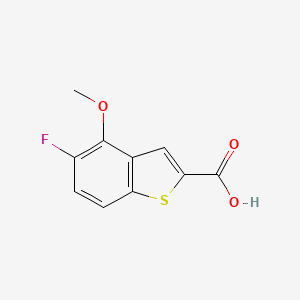
Methyl 2-(pyridin-4-yl)pyridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2,4’]Bipyridinyl-4-carboxylic acid methyl ester is an organic compound that belongs to the class of bipyridines Bipyridines are heterocyclic compounds containing two pyridine rings connected by a single bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,4’]Bipyridinyl-4-carboxylic acid methyl ester typically involves the esterification of [2,4’]Bipyridinyl-4-carboxylic acid. One common method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of [2,4’]Bipyridinyl-4-carboxylic acid methyl ester may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
[2,4’]Bipyridinyl-4-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Chemistry
In chemistry, [2,4’]Bipyridinyl-4-carboxylic acid methyl ester is used as a ligand in coordination chemistry. It forms complexes with various metal ions, which can be studied for their catalytic and electronic properties .
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of metal-based drugs. Its ability to form stable complexes with metal ions makes it a candidate for developing therapeutic agents.
Industry
In the industrial sector, [2,4’]Bipyridinyl-4-carboxylic acid methyl ester is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique chemical properties contribute to the development of materials with specific functionalities .
作用機序
The mechanism of action of [2,4’]Bipyridinyl-4-carboxylic acid methyl ester involves its ability to coordinate with metal ions. This coordination can influence the reactivity and stability of the metal complexes formed. The molecular targets and pathways involved depend on the specific metal ion and the context of the application .
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A widely studied bipyridine compound known for its coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with applications in materials science and coordination chemistry.
2,2’-Bipyridine-4,4’-dicarboxylic acid: A compound similar to [2,4’]Bipyridinyl-4-carboxylic acid methyl ester but with two carboxylic acid groups instead of one ester group.
Uniqueness
[2,4’]Bipyridinyl-4-carboxylic acid methyl ester is unique due to its specific ester functional group, which imparts distinct reactivity and properties compared to other bipyridine derivatives. This uniqueness makes it valuable in various research and industrial applications.
特性
分子式 |
C12H10N2O2 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC名 |
methyl 2-pyridin-4-ylpyridine-4-carboxylate |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)10-4-7-14-11(8-10)9-2-5-13-6-3-9/h2-8H,1H3 |
InChIキー |
XQGCMTQZYKUNTG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=NC=C1)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(Chloromethyl)-3,6,7,8-tetrahydro-4H-cyclopenta[g]quinazolin-4-one](/img/structure/B8398841.png)
![3-[Chloro(cyclohexyl)methyl]-1-benzothiophene](/img/structure/B8398853.png)

![3-(3-Methylbut-1-y)-3-azabicyclo[3.1 .0]hexane-2,4-dione](/img/structure/B8398865.png)



![2,4-Dihydroxy-8-phenylpyrazolo[1,5-a]-1,3,5-triazine](/img/structure/B8398907.png)

